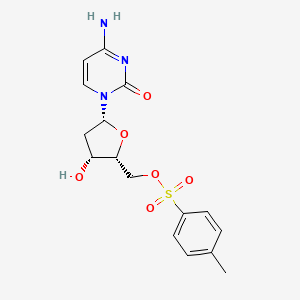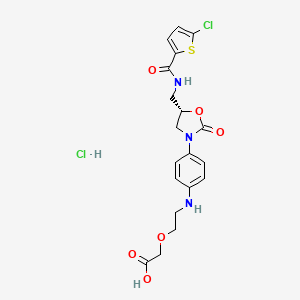
Rivaroxaban Impurity A hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rivaroxaban Impurity A hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H21Cl2N3O6S and its molecular weight is 453.903646. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Natural and Non-Natural α-Amino Acids
- Burger et al. (1992) explored the synthesis of various natural and nonnatural α-amino acids and their derivatives using related compounds. Their research highlights the potential of such chemical structures in the synthesis of amino acids, which are fundamental in various biochemical processes (Burger, Rudolph, Neuhauser, & Gold, 1992).
Hydrolysis Studies and Tautomerism
- The work by Iwanami et al. (1964) focused on the hydrolysis of related compounds and their conversion into pyruvic acid, carbon dioxide, and amines. This study contributes to understanding the chemical behavior and stability of such compounds under different conditions (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Synthesis of Heterocyclic Systems
- Chernysheva, Bogolyubov, and Semenov (1999) investigated the reactions of similar compounds with amines to form new heterocyclic systems. This research is significant in the field of organic chemistry for developing novel compounds with potential applications in various fields (Chernysheva, Bogolyubov, & Semenov, 1999).
Antimicrobial Activity of Derivatives
- A study by Habib, Hassan, and El‐Mekabaty (2013) on novel quinazolinone derivatives, which are structurally related, showed antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis of β-Amino Alcohol Precursors
- Schierle-Arndt, Kolter, Danielmeier, and Steckhan (2001) described the synthesis of enantiomerically pure 2-oxazolidinones, essential as precursors for pharmacologically active compounds. This research demonstrates the relevance of similar compounds in medicinal chemistry (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).
Synthesis of Luminescent Compounds
- Shershukov and Krasovitskii (1977) synthesized luminescent compounds using similar oxazolidinones, indicating potential applications in material science and imaging technologies (Shershukov & Krasovitskii, 1977).
Eigenschaften
IUPAC Name |
2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S.ClH/c20-16-6-5-15(30-16)18(26)22-9-14-10-23(19(27)29-14)13-3-1-12(2-4-13)21-7-8-28-11-17(24)25;/h1-6,14,21H,7-11H2,(H,22,26)(H,24,25);1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNIIYAHXMBQSV-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


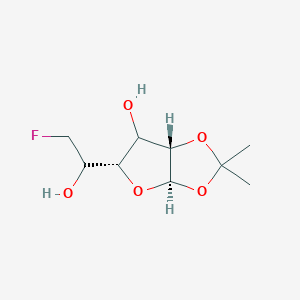

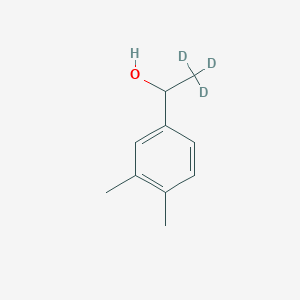
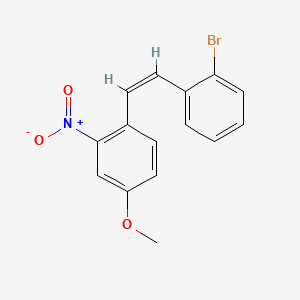

![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)

